![molecular formula C28H28N6O4 B4332349 2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4332349.png)
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step synthetic routes. One common method includes the condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes under solvent and catalyst-free conditions . This reaction can be carried out using mechanochemical mixing, thermal heating, or direct crystallization processes.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot three-component condensation reaction. This method involves the reaction of aromatic aldehydes, malononitrile, and methyl acetoacetate in the presence of diammonium hydrogen phosphate as a catalyst under aqueous ethanol medium at room temperature . This approach is environmentally friendly and offers high yields.
Chemical Reactions Analysis
Types of Reactions
2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase activity, resulting in increased levels of cyclic AMP and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
2-Amino-3-cyano-5-(4-pyridinyl)pyridines: These compounds exhibit positive inotropic activities and are used in cardiovascular research.
Uniqueness
2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-amino-3-cyano-1-(dimethylamino)-2',5-dioxospiro[7,8-dihydro-6H-quinoline-4,3'-indole]-1'-yl]-N-(3-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-32(2)34-22-12-7-13-23(35)25(22)28(20(15-29)26(34)30)19-10-4-5-11-21(19)33(27(28)37)16-24(36)31-17-8-6-9-18(14-17)38-3/h4-6,8-11,14H,7,12-13,16,30H2,1-3H3,(H,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEKZILBJRNWLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=C(C(=O)CCC2)C3(C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)OC)C(=C1N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.